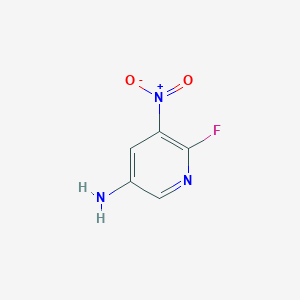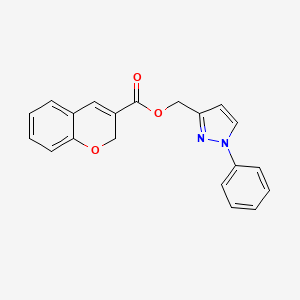
3-methyl-N-(p-tolyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(p-tolyl)aniline: is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of a methyl group at the third position of the aniline ring and a p-tolyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(p-tolyl)aniline can be achieved through various methods. One common approach involves the N-alkylation of 3-methylaniline with p-tolyl halides under basic conditions. Another method includes the reductive amination of 3-methylbenzaldehyde with p-toluidine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its efficiency and scalability .
化学反応の分析
Types of Reactions: 3-methyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, secondary amines, and various substituted aromatic compounds .
科学的研究の応用
3-methyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other advanced materials
作用機序
The mechanism by which 3-methyl-N-(p-tolyl)aniline exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also participate in redox reactions , where it undergoes oxidation or reduction, leading to the formation of different products .
類似化合物との比較
- N,N-DI-P-TOLYLANILINE
- n-phenyl di-p-tolylamine
- PHENYL (DI-P-TOLYL)AMINE
- 4-methyl-N-(4-methylphenyl)-N-phenyl-benzenamine
- N-phenyl-N-(p-tolyl)-p-toluidine
- 4,4-Dimethyltriphenylamine
Comparison: Compared to these similar compounds, 3-methyl-N-(p-tolyl)aniline is unique due to the specific positioning of the methyl group on the aniline ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it valuable in specific synthetic applications and research studies .
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
3-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10,15H,1-2H3 |
InChIキー |
CDEMVHXVWFDSBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)
![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)
